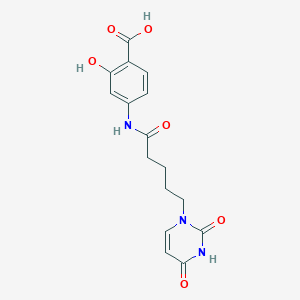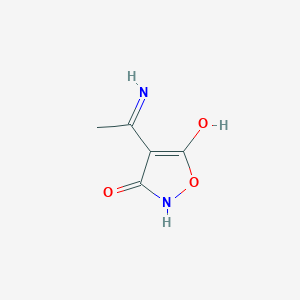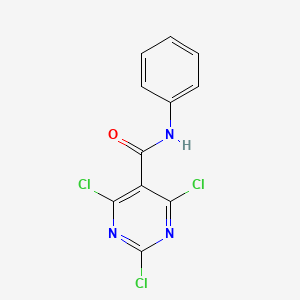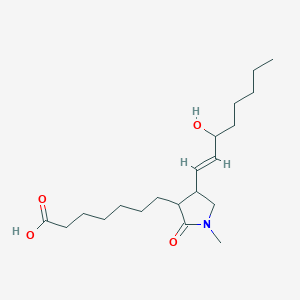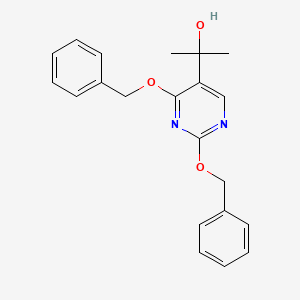
N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate is a complex organic compound that belongs to the class of pyrrolidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-ethylpyrrolidine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The final step involves the addition of fumaric acid to form the fumarate salt, which enhances the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The optimization of reaction conditions, including temperature, pressure, and solvent choice, plays a crucial role in maximizing the efficiency of the production process .
化学反应分析
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility and stability
作用机制
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
N-Methyl-2-pyrrolidone (NMP): A widely used solvent with similar structural features.
N-Ethyl-2-pyrrolidone (NEP): An industrial chemical used as a solvent and surfactant.
Pyrrolidine-2-one: A versatile scaffold in medicinal chemistry
Uniqueness
N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to form stable salts with fumaric acid enhances its solubility and stability, making it a valuable compound for various applications .
属性
分子式 |
C20H30N4O6 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H26N4O2.C4H4O4/c1-4-7-14-17-11-13(16(19-14)22-3)15(21)18-10-12-8-6-9-20(12)5-2;5-3(6)1-2-4(7)8/h11-12H,4-10H2,1-3H3,(H,18,21);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
ISHXFWWZQVJOJU-WLHGVMLRSA-N |
手性 SMILES |
CCCC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CCCC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


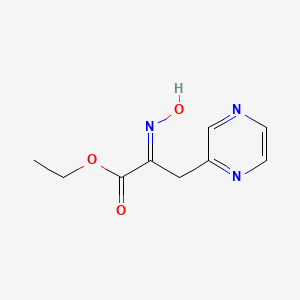
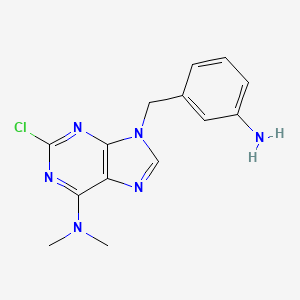
![7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920976.png)

![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-](/img/structure/B12920982.png)

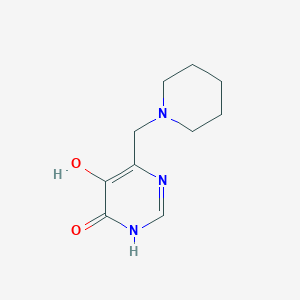
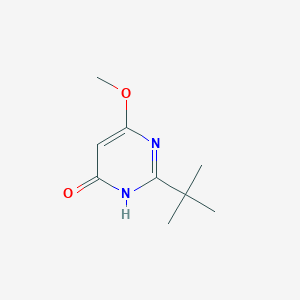
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl-](/img/structure/B12921024.png)
